![molecular formula C15H17N3O5 B2831831 Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate CAS No. 1286704-68-4](/img/structure/B2831831.png)
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate (referred to as EOPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EOPB is a synthetic compound that belongs to the oxadiazole family of compounds. It has been studied for its potential use in medicinal chemistry, specifically as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Novel Urease Inhibitors
Research led by Nazir et al. (2018) focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, which include derivatives similar in structure to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate. These compounds exhibited potent inhibitory activity against the urease enzyme, suggesting their potential as valuable therapeutic agents. The study's in vitro and in silico analyses underline their significance in drug design programs due to their competitive inhibition characteristics and mild cytotoxicity towards cell membranes Nazir et al., 2018.
Synthesis Routes and Reactivity
Elnagdi et al. (1988) explored new synthetic routes to 1,3,4‐oxadiazoles and related compounds, providing foundational knowledge on the reactivity of similar ethyl oxadiazolyl acetates towards a variety of electrophilic reagents. This research contributes to the understanding of the chemical behavior and potential applications of compounds like Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate in synthesizing more complex molecules Elnagdi et al., 1988.
Antidiabetic Agents
Another study by Nazir et al. (2018) on indole-based hybrid oxadiazole scaffolds, including structures related to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate, revealed their potential as antidiabetic agents. These compounds demonstrated significant inhibitory activity against the α-glucosidase enzyme, suggesting their utility in developing new treatments for diabetes. The research highlights the compounds' low cytotoxicity and strong inhibition potential, making them promising candidates for further investigation as antidiabetic medications Nazir et al., 2018.
Antibacterial Properties
Kakanejadifard et al. (2013) synthesized Schiff base compounds structurally related to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate, demonstrating notable antibacterial activities against both gram-positive and gram-negative bacteria. The study underscores the therapeutic potential of such compounds, especially given the growing need for new antimicrobials in the face of antibiotic resistance Kakanejadifard et al., 2013.
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-14(20)9-8-12(19)16-15-18-17-13(23-15)10-22-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHITPGYOMMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.